5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiazole ring, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ethyl bromoacetate, 2-aminobenzenethiol, and various catalysts to facilitate the formation of the benzothiazole and oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological systems, including its potential as a probe for studying cellular processes.
Medicine: The compound is explored for its potential therapeutic effects, including its ability to modulate specific molecular targets.
Industry: Its unique properties make it a candidate for use in various industrial applications, such as materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other benzothiazole and oxazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-4-26-15-7-8-16-19(10-15)28-21(22-16)23-20(25)17-11-18(27-24-17)14-6-5-12(2)13(3)9-14/h5-11H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
BOOCIUYZGGOSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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